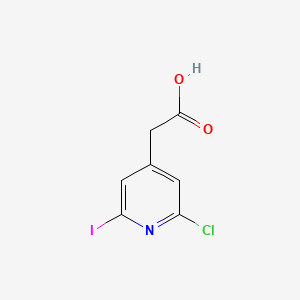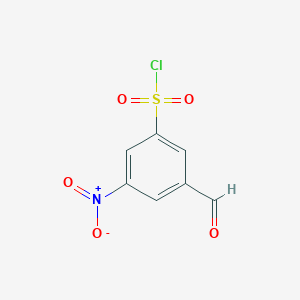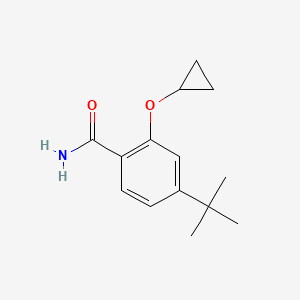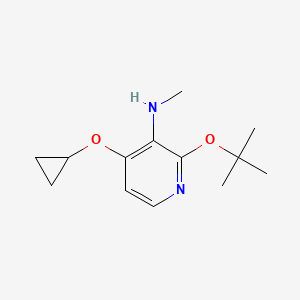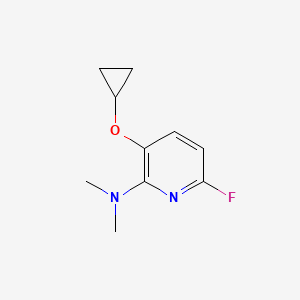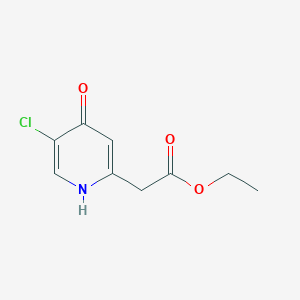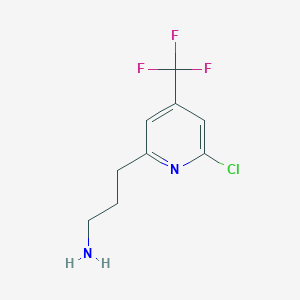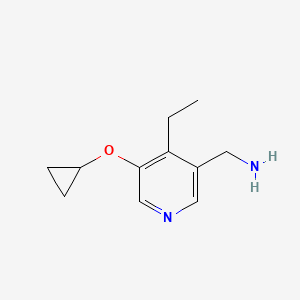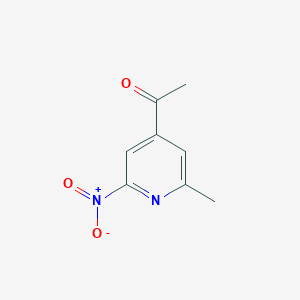
6-Acetyl-4-methoxypyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-4-methoxypyridine-2-sulfonyl chloride is an organic compound with a complex structure that includes an acetyl group, a methoxy group, and a sulfonyl chloride group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-methoxypyridine-2-sulfonyl chloride typically involves multiple steps. One common method starts with the acetylation of 4-methoxypyridine, followed by sulfonylation using sulfonyl chloride reagents. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Acetyl-4-methoxypyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The acetyl and methoxy groups can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
6-Acetyl-4-methoxypyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Acetyl-4-methoxypyridine-2-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The acetyl and methoxy groups can also participate in reactions that modify the electronic properties of the pyridine ring, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methoxypyridine-2-sulfonyl chloride
- 4-Methoxypyridine-2-sulfonyl chloride
- 6-Acetylpyridine-2-sulfonyl chloride
Uniqueness
6-Acetyl-4-methoxypyridine-2-sulfonyl chloride is unique due to the presence of both acetyl and methoxy groups on the pyridine ring, which provides distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for a wider range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C8H8ClNO4S |
|---|---|
Peso molecular |
249.67 g/mol |
Nombre IUPAC |
6-acetyl-4-methoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H8ClNO4S/c1-5(11)7-3-6(14-2)4-8(10-7)15(9,12)13/h3-4H,1-2H3 |
Clave InChI |
KIJDHMKXIZOKBA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)OC)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


